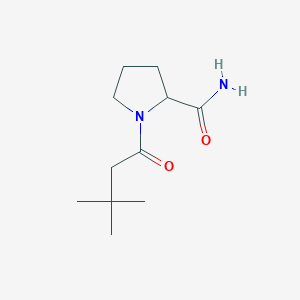

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide

Description

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide is a pyrrolidine-based small molecule characterized by a 3,3-dimethylbutanoyl group attached to the pyrrolidine scaffold. Its systematic name is (2S,4R)-1-((S)-2-(3,3-Dimethylbutanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (referred to as compound 5 in ). This compound is synthesized via coupling of intermediate 22 with 3,3-dimethylbutanoic acid, yielding a white powder with a 58% reaction efficiency .

Structurally, the molecule features:

- A central pyrrolidine-2-carboxamide core.

- A 3,3-dimethylbutanoyl side chain contributing to hydrophobicity.

- A 4-methylthiazole-substituted benzyl group enhancing target engagement.

- Stereochemical specificity (2S,4R configuration) critical for binding affinity.

It is primarily studied in the context of von Hippel–Lindau (VHL) E3 ubiquitin ligase inhibition, serving as a key component in PROTACs (Proteolysis-Targeting Chimeras) for degrading oncoproteins .

Properties

IUPAC Name |

1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)7-9(14)13-6-4-5-8(13)10(12)15/h8H,4-7H2,1-3H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZXHEIKFPGQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The carbonyl group can be reduced to yield alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions enable the development of novel synthetic methodologies and exploration of new reaction pathways .

Biology

In biological research, this compound has been utilized as a probe for studying enzyme-substrate interactions and receptor binding. Its structural characteristics make it suitable for investigating biological processes at the molecular level. Notably, it has potential applications in:

- Enzyme Inhibition : The compound acts as an inhibitor of prolyl hydroxylase domain enzymes, which are critical in regulating hypoxia-inducible factors (HIFs). By stabilizing HIF-1α levels under normoxic conditions, it enhances the expression of genes involved in the hypoxic response .

Medicine

The therapeutic potential of this compound is significant due to its ability to interact with specific molecular targets. This interaction could lead to the development of new drugs for treating diseases such as cancer and ischemia-related conditions. Case studies have shown its efficacy in modulating HIF pathways, which are crucial in various pathological states .

Industry

In industrial applications, this compound can be used to develop new materials with tailored properties. Its unique chemical structure allows for the design of materials that can exhibit specific functionalities required for various applications in sectors like pharmaceuticals and biotechnology .

Case Study 1: Inhibition of Enoyl Reductase

A study reported the discovery of pyrrolidine carboxamides as potent inhibitors of InhA, an enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. High-throughput screening identified several derivatives that showed significant antimicrobial activity against multidrug-resistant strains. The lead compound's potency was enhanced through iterative optimization, demonstrating the potential of this compound class in drug development .

Case Study 2: Modulation of Hypoxia-Inducible Factors

Research has highlighted the role of this compound in stabilizing HIF-1α levels under normoxic conditions. This modulation is crucial for enhancing cellular responses to hypoxia, making it a candidate for therapeutic interventions in cancer treatment where HIF pathways are often dysregulated .

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings from Comparative Studies

Side Chain Hydrophobicity and Binding Affinity

- The 3,3-dimethylbutanoyl group in compound 5 optimizes hydrophobic interactions with the VHL protein’s hydrophobic pocket, as demonstrated in crystallography studies . Analogs with bulkier substituents (e.g., cyclohexyl or phenyl groups in ) show reduced binding due to steric clashes .

- Conversely, compound 53 () retains activity despite its bromoethoxy-propanamido side chain, suggesting flexibility in accommodating polar substituents for PROTAC linker design .

Alkyl Chain Length and Pharmacokinetics

- MS41 and compound 14 () feature elongated alkyl chains (C10 and C11, respectively). While these modifications enhance solubility, they reduce cellular uptake efficiency compared to compound 5, as longer chains may hinder membrane permeability .

Stereochemical and Functional Group Impact

- The (2S,4R) configuration in compound 5 is critical for binding, as epimerization at these positions abolishes VHL engagement .

- Introduction of PEG spacers (e.g., AHPC-PEG1-NH2 in ) improves aqueous solubility but requires balancing with linker length to avoid destabilizing ternary complex formation .

Data Table: Physicochemical and Functional Properties

*DC50: Concentration required for 50% target degradation.

Biological Activity

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide (CAS No. 2168644-58-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 3,3-dimethylbutanoyl group and a carboxamide functional group. This structure may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein interactions and pathways. Research indicates that it may engage with E3 ubiquitin ligases, which are crucial for protein degradation processes in cells. This interaction can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of pro-apoptotic signals and inhibition of anti-apoptotic proteins.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several pathogenic bacteria and fungi, indicating its usefulness in developing new antimicrobial agents.

- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity in Cancer Cells :

- Antimicrobial Activity :

- Anti-inflammatory Action :

Data Table: Summary of Biological Activities

Q & A

Q. What computational tools predict metabolic pathways and toxicological profiles?

- Methodological Answer : Leverage QSAR models (e.g., ADMET Predictor™) and docking simulations (AutoDock Vina) to predict CYP450-mediated metabolism. Validate with in vitro hepatocyte incubation and LC-MS metabolite identification. For toxicity, apply Tox21 screening or neural network-based platforms (e.g., DeepTox) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.